N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Physicochemical properties Drug-likeness Lead optimization

This minimalistic 1,2,5-oxadiazole-benzamide core (MW 203.2, TPSA 68 Ų, 2 rotatable bonds) meets fragment-library criteria and enables structure-guided optimization with maximal synthetic flexibility. Validated as a herbicide scaffold and essential reference for antiplasmodial SAR, it offers a less congested IP space vs. 1,2,4-/1,3,4-oxadiazole series. Ideal for fragment elaboration and furazan bioisostere evaluation.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 102140-71-6
Cat. No. B15216218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
CAS102140-71-6
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1=NON=C1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)
InChIKeyYBOUVTOMSZDKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (102140-71-6): Comparative Physicochemical Profiling for Procurement Decision-Making


N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 102140-71-6) is a furazan-based benzamide derivative belonging to the 1,2,5-oxadiazole heterocyclic class [1]. With a molecular formula of C₁₀H₉N₃O₂ and an exact mass of 203.069477 g/mol, this compound features a benzamide moiety directly linked to a 4-methyl-1,2,5-oxadiazol-3-yl ring system, a minimalistic scaffold that confers distinct physicochemical advantages relative to structurally elaborated analogs bearing additional substituents or extended linker moieties [2].

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (102140-71-6): Why Close Structural Analogs Cannot Be Interchanged in Scaffold-Driven Research


Substitution of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide with close structural analogs introduces quantifiable deviations in key physicochemical and drug-likeness parameters that directly impact experimental tractability and lead optimization pathways. While the target compound possesses a minimal 1,2,5-oxadiazole-benzamide core with a molecular weight of 203.2 Da, one hydrogen bond donor, and two rotatable bonds, even modest structural modifications—such as the addition of a tert-butyl group to the phenyl ring or the introduction of a methylene spacer between the oxadiazole and benzamide moieties—substantially increase molecular weight, rotatable bond count, and lipophilicity [1]. These alterations shift the compound away from fragment-like or lead-like chemical space, affecting aqueous solubility, permeability, and synthetic accessibility in ways that cannot be generalized across the analog series .

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (102140-71-6): Comparative Quantitative Evidence Across Key Procurement Dimensions


N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide vs. Methylene-Spacer and tert-Butyl Analogs: Comparative Physicochemical and Drug-Likeness Profiling

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide exhibits a compact physicochemical profile compared to three structurally elaborated analogs. With a molecular weight of 203.2 Da, it is 22% lighter than the tert-butyl analog (102140-67-0, 259.3 Da) and 53% lighter than the extended methylene-pyrazole-benzamide analog (SC-10250794, 430.5 Da). The target compound has only one hydrogen bond donor (HBD) and two rotatable bonds, whereas the methylene-spacer analog (SC-44577298) has zero HBD but seven rotatable bonds, and SC-10250794 has two HBD and seven rotatable bonds [1][2].

Physicochemical properties Drug-likeness Lead optimization

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: Class-Level Herbicidal Scaffold Evidence from Patent Literature

Patents disclose N-(1,2,5-oxadiazol-3-yl)benzamides as herbicides, with specific claims covering N-(4-methylfurazan-3-yl)benzamide derivatives [1][2]. The general formula encompasses the target compound's core scaffold, positioning it within a validated class of herbicidal agents. This class-level evidence establishes the 1,2,5-oxadiazol-3-yl benzamide framework as a privileged substructure for agrochemical applications, distinguishing it from 1,2,4-oxadiazole and 1,3,4-oxadiazole benzamide series that are more commonly pursued for antibacterial and anticancer indications [3].

Herbicidal activity Agrochemical Weed control

Furazan-3-yl Benzamide Scaffold: Antiplasmodial Activity Differentiation via Acyl Moiety Nature

Research on N-acylated furazan-3-amines demonstrates that the nature of the acyl moiety critically determines antiplasmodial activity, with only benzamides showing promising activity against Plasmodium falciparum [1]. N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide, bearing the 4-methyl-1,2,5-oxadiazol-3-yl (furazan) ring system with a direct benzamide linkage, represents the minimal active pharmacophore identified in this series. The substitution pattern on the phenyl ring further modulates both activity and cytotoxicity, positioning this compound as the foundational scaffold from which optimized antiplasmodial leads are derived.

Antiplasmodial Malaria Furazan

Rule of Five Compliance Comparison: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide vs. Commercial Oxadiazole-Benzamide Screening Compounds

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide satisfies all Lipinski Rule of Five criteria with zero violations, featuring MW 203.2 Da (<500), XLogP3 1.8 (<5), 1 HBD (<5), and 4 HBA (<10) [1]. In contrast, the commercially available screening compound SC-10250794 (MW 430, HBD 2, HBA 7, Rotatable Bonds 7, TPSA 114.9 Ų) also exhibits zero Rule of Five violations but with substantially higher molecular weight and increased molecular complexity . The target compound's lower molecular weight positions it within fragment-like chemical space (MW <300 Da), whereas the extended analogs reside in lead-like or drug-like space.

Lipinski's Rule of Five Oral bioavailability Fragment-based drug discovery

Comparative Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has a TPSA of 68 Ų, which falls well below the 140 Ų threshold generally associated with acceptable oral bioavailability [1]. The tert-butyl analog (102140-67-0) maintains an identical TPSA of 68 Ų due to the non-polar nature of the tert-butyl substituent [2]. However, the methylene-spacer analog SC-44577298 (TPSA = 84.6 Ų) and the extended SC-10250794 (TPSA = 114.9 Ų) show progressively higher TPSA values . The target compound's lower TPSA predicts superior passive membrane permeability relative to extended analogs while retaining sufficient polarity for aqueous solubility.

TPSA Membrane permeability Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: Implications for Synthetic Accessibility and Crystallization

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide contains only two rotatable bonds, indicating a conformationally constrained molecular framework [1]. In contrast, the methylene-spacer analogs SC-44577298 and SC-10250794 each possess seven rotatable bonds . The tert-butyl analog (102140-67-0) contains three rotatable bonds [2]. Fewer rotatable bonds correlate with reduced conformational entropy, which generally translates to more favorable crystallization behavior, higher melting points, and greater ease of purification via recrystallization rather than requiring chromatographic methods.

Synthetic accessibility Rotatable bonds Crystallization

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (102140-71-6): Optimal Application Scenarios for Scientific and Industrial Use


Fragment-Based Drug Discovery (FBDD) Screening Libraries

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide, with a molecular weight of 203.2 Da, TPSA of 68 Ų, and only two rotatable bonds, meets all criteria for fragment library inclusion (MW <300 Da, TPSA <70 Ų, Rotatable Bonds ≤3) [1]. Its minimalistic 1,2,5-oxadiazole-benzamide core provides a privileged heterocyclic scaffold from which fragment elaboration and structure-guided optimization can proceed with maximal synthetic flexibility.

Agrochemical Lead Discovery Targeting Herbicidal Activity

Patents explicitly claiming N-(1,2,5-oxadiazol-3-yl)benzamides as herbicides establish this scaffold as a validated entry point for agrochemical discovery programs [1]. The 1,2,5-oxadiazole isomer differentiates this compound from the 1,2,4-oxadiazole and 1,3,4-oxadiazole series that dominate antibacterial and anticancer patent landscapes, offering a potentially less congested intellectual property space for herbicidal lead development.

Antiplasmodial Pharmacophore Validation and SAR Studies

Research demonstrates that among N-acylated furazan-3-amines, only benzamide acyl moieties confer promising antiplasmodial activity against multiresistant P. falciparum strains K1 and Dd2 [1]. N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide represents the minimal active benzamide-furazan pharmacophore, making it an essential reference compound for establishing baseline activity and exploring phenyl ring substitution effects in antiplasmodial SAR campaigns.

Bioisosteric Replacement and Scaffold-Hopping Reference Compound

The 1,2,5-oxadiazole (furazan) ring serves as a bioisostere of various heterocyclic and functional group motifs in medicinal chemistry [1]. N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide, with its minimal substitution pattern and well-characterized physicochemical profile (XLogP3 = 1.8, MW = 203.2 Da, HBD = 1), provides an ideal reference compound for evaluating the impact of furazan incorporation on potency, selectivity, and pharmacokinetic properties relative to parent scaffolds containing alternative heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.